molecular formula C27H44O8 B13397074 17-(2,3-Dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one

17-(2,3-Dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one

Cat. No.: B13397074
M. Wt: 496.6 g/mol
InChI Key: LRJUYAVTHIEHAI-UHFFFAOYSA-N
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Description

Ipomoea calonyction. It is a type of ecdysteroid, which are steroid hormones involved in the molting and development of arthropods. Muristerone A has been shown to participate in insect development through the mediation of nuclear hormone receptors, such as Ultraspiracle and the ecdysone receptor .

Preparation Methods

Muristerone A can be prepared through synthetic routes and industrial production methods. It is soluble in pyridine, methanol, and ethanol. To prepare a stock solution, muristerone A can be dissolved in 100% ethanol to create an approximately 1 mM solution . The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Muristerone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include pyridine, methanol, and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Muristerone A exerts its effects by binding to the ecdysteroid receptor, a nuclear receptor that heterodimerizes with a retinoid X receptor ortholog. This binding regulates the transcription of target genes involved in arthropod development . The molecular targets and pathways involved include the ecdysone receptor and Ultraspiracle .

Comparison with Similar Compounds

Properties

IUPAC Name

17-(2,3-dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJUYAVTHIEHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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